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4-(2-Chloro-1,1,2-

trifluoroethoxy)aniline

Cat. No.: B1582588 Get Quote

Protein kinases represent one of the most critical enzyme families in cellular signaling,

governing processes from proliferation and differentiation to apoptosis. Their dysregulation is a

cornerstone of numerous pathologies, particularly cancer, making them high-value therapeutic

targets. A significant portion of modern oncology is dominated by small-molecule kinase

inhibitors, many of which are ATP-competitive and built upon privileged scaffolds like 4-

anilinoquinazoline and 4-anilinopyrimidine.[1] The aniline moiety in these structures is

fundamental, typically forming crucial hydrogen bonds with the "hinge region" of the kinase's

ATP-binding pocket.

The evolution of medicinal chemistry has underscored the profound impact of fluorine

substitution on the therapeutic index of drug candidates. Incorporating fluorine can enhance

metabolic stability, modulate lipophilicity for better membrane permeability, and increase

binding affinity.[2][3] These benefits are not merely theoretical; they have translated into a

multitude of approved drugs with improved pharmacokinetic and pharmacodynamic profiles.[2]

This application note details the strategic use of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline, a

sophisticated building block designed to impart these desirable properties to novel kinase

inhibitors. We will explore the rationale behind its molecular architecture, provide a detailed

protocol for its incorporation into a representative quinazoline scaffold, and discuss its potential

in targeting key oncogenic kinases.
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The Architectural Advantage of the 4-(2-Chloro-
1,1,2-trifluoroethoxy) Moiety
The efficacy of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline as a synthon stems from the unique

combination of its aniline core and the specialized fluoroalkoxy substituent. Each component

serves a distinct, synergistic purpose in drug design.

Aniline Core: Provides the essential pharmacophore for hinge-binding in ATP-competitive

inhibitors. Its amino group acts as a hydrogen bond donor, anchoring the inhibitor within the

active site.

Fluoroalkoxy Tail: This is where the molecule's advanced properties originate.

Metabolic Resistance: The C-F bond is exceptionally strong. Fluorine atoms, particularly

on the ethoxy group, can act as "metabolic shields," blocking sites susceptible to

cytochrome P450-mediated oxidation. This can significantly increase the in vivo half-life of

the final compound.[2][4]

Lipophilicity and Permeability: The fluorinated group increases lipophilicity, which can

enhance absorption and membrane permeability. This is a critical factor for oral

bioavailability.[5]

pKa Modulation: The strong electron-withdrawing nature of the trifluoroethoxy group

lowers the pKa of the aniline nitrogen. This modulation can influence the molecule's

binding interactions and solubility profile at physiological pH.[3]

Conformational Influence: The steric bulk and defined stereoelectronic properties of the

substituent can help lock the molecule into a bioactive conformation, thereby improving

binding affinity and target selectivity.[2]

Data Presentation
A comprehensive understanding of the starting material is fundamental to successful synthesis.

The tables below summarize key data for the title compound and illustrate the therapeutic

potential of inhibitors targeting the kinases for which this building block is well-suited.

Table 1: Physicochemical Properties of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline
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Property Value Reference

CAS Number 403-61-2 [6][7]

Molecular Formula C₈H₇ClF₃NO [6][8]

Molecular Weight 225.60 g/mol [6]

IUPAC Name
4-(2-chloro-1,1,2-

trifluoroethoxy)aniline
[8]

SMILES
C1=CC(=CC=C1N)OC(C(F)Cl)

(F)F
[8][9]

| InChIKey | KRJGYZGOFPUZRH-UHFFFAOYSA-N |[8] |

Table 2: Inhibitory Activity of Representative Multi-Kinase Inhibitors Targeting MET and VEGFR

While specific data for inhibitors derived from the title compound requires empirical generation,

this table provides context on the potency of multi-kinase inhibitors that target pathways

relevant to this building block's application.
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Compound Target Kinase IC₅₀ (nM)
Biological
Role

Reference

Foretinib

(GSK1363089)
c-MET

1.3

(Cabozantinib)

Tumor growth,

metastasis,

angiogenesis

[10][11]

VEGFR-2
0.035

(Cabozantinib)

Angiogenesis,

vascular

development

[10][11]

Cabozantinib

(XL184)
c-MET 1.3

Tumor growth,

metastasis,

angiogenesis

[12]

VEGFR-2 0.035

Angiogenesis,

vascular

development

[12]

T-1840383 c-MET
Potent (not

specified)

Dual inhibition of

HGF/c-Met and

VEGF/VEGFR

signaling

[13][14]

VEGFR-2
Potent (not

specified)

Dual inhibition of

HGF/c-Met and

VEGF/VEGFR

signaling

[13][14]

Experimental Protocols
Safety Precautions
Researchers must adhere to strict safety protocols. Aromatic anilines and their derivatives can

be toxic and may be carcinogenic.[15] Halogenated solvents and strong acids/bases require

careful handling.

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and

appropriate chemical-resistant gloves.
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Ventilation: All manipulations should be performed inside a certified chemical fume hood to

avoid inhalation of vapors or dust.

Waste Disposal: Dispose of all chemical waste according to institutional and local

regulations.

MSDS/SDS: Consult the Safety Data Sheet for all reagents, including 4-(2-Chloro-1,1,2-
trifluoroethoxy)aniline, before commencing work.[16][17][18][19]

Protocol 1: Synthesis of N-(4-(2-chloro-1,1,2-
trifluoroethoxy)phenyl)-6,7-dimethoxyquinazolin-4-
amine
This protocol details the nucleophilic aromatic substitution (SNAr) reaction to couple the title

aniline with a common quinazoline core, a key step in forming many EGFR/VEGFR inhibitors.

[20][21]

Objective: To synthesize a core anilinoquinazoline structure functionalized with the 4-(2-chloro-

1,1,2-trifluoroethoxy) moiety.

Workflow Diagram:
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Reactants

Reagents & Solvent

Conditions

Product

4-Chloro-6,7-dimethoxyquinazoline 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline

Isopropanol (Solvent)
n-Butanol (optional)

HCl (catalyst)

Reflux (80-120 °C)
4-12 hours

N-(4-(2-chloro-1,1,2-trifluoroethoxy)phenyl)
-6,7-dimethoxyquinazolin-4-amine

+

 

SNAr Reaction

Click to download full resolution via product page

Synthetic workflow for the SNAr coupling reaction.

Materials:

4-Chloro-6,7-dimethoxyquinazoline (1.0 mmol, 1.0 eq)

4-(2-Chloro-1,1,2-trifluoroethoxy)aniline (1.1 mmol, 1.1 eq)
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Isopropanol or n-Butanol (15-20 mL)

Concentrated HCl (optional, 1-2 drops as catalyst)

Round-bottom flask with reflux condenser

Magnetic stirrer with heating mantle

Standard laboratory glassware for workup and purification

Procedure:

Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux

condenser, add 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol).

Reagent Addition: Add 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline (1.1 mmol) followed by

isopropanol (15 mL). The choice of alcohol solvent is critical; isopropanol is standard, but n-

butanol can be used for less reactive substrates requiring higher temperatures.

Reaction Initiation: Begin stirring the suspension. If desired, add one drop of concentrated

HCl to catalyze the reaction by protonating the quinazoline ring, making it more electrophilic.

Heating: Heat the reaction mixture to reflux (approx. 82 °C for isopropanol) and maintain for

4-12 hours.

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography

(TLC) or LC-MS until the starting 4-chloroquinazoline is consumed. A precipitate of the

product hydrochloride salt will often form as the reaction proceeds.

Workup:

Cool the reaction mixture to room temperature.

Collect the precipitate by vacuum filtration.

Wash the solid with cold isopropanol (2 x 5 mL) and then with diethyl ether (2 x 10 mL) to

remove any unreacted starting materials.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b1582588?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dry the solid under vacuum.

Purification & Characterization:

The resulting hydrochloride salt is often pure enough for subsequent steps. If further

purification is needed, the free base can be obtained by neutralization with a base (e.g.,

NaHCO₃ solution) and extraction with ethyl acetate, followed by recrystallization or silica

gel column chromatography.

Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution

Mass Spectrometry (HRMS).

Biological Context: Targeting Oncogenic Signaling
The anilinoquinazoline scaffold synthesized in Protocol 1 is the core of numerous inhibitors

targeting receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and c-MET.[12][13][21] These

receptors are critical drivers of tumor growth, angiogenesis, and metastasis.[14][22]

Dysregulation of c-MET and VEGFR signaling pathways is a common feature in many human

cancers, making dual inhibition a powerful therapeutic strategy.[12][13]

Signaling Pathway Diagram:
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Inhibition of Receptor Tyrosine Kinase (RTK) signaling.

An inhibitor derived from 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline would compete with ATP

for binding to the kinase domain of receptors like VEGFR and c-MET. This action blocks

autophosphorylation and halts the downstream signaling cascades (e.g., RAS/MAPK and

PI3K/AKT) that drive oncogenic cellular processes.[22] The unique fluoroalkoxy group is

designed to enhance the binding affinity and in vivo residence time of the inhibitor, leading to a

more durable and potent anti-tumor effect.

Conclusion
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4-(2-Chloro-1,1,2-trifluoroethoxy)aniline is a highly valuable and strategically designed

building block for the synthesis of next-generation kinase inhibitors. Its fluorinated tail offers

medicinal chemists a powerful tool to overcome common challenges in drug development, such

as metabolic instability and poor bioavailability. The provided protocol offers a reliable and

scalable method for incorporating this synthon into proven therapeutic scaffolds. By leveraging

the unique properties of this advanced intermediate, researchers can accelerate the discovery

and development of potent and selective kinase inhibitors for oncology and other therapeutic

areas.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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